molecular formula C11H14ClNO3 B5660121 ethyl (4-chloro-2-methoxy-5-methylphenyl)carbamate

ethyl (4-chloro-2-methoxy-5-methylphenyl)carbamate

Cat. No. B5660121
M. Wt: 243.68 g/mol
InChI Key: FVQNWGSADYLMJU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ethyl (4-chloro-2-methoxy-5-methylphenyl)carbamate involves complex organic reactions. For instance, a related compound, ethyl [5-amino-1,2-dihydro-3-(4-hydroxyphenyl)-2-methylpyrido[3,4-b]pyrazin-7-yl]carbamate, undergoes metabolism to produce a methoxy derivative, indicating a route that could potentially be adapted for the synthesis of ethyl (4-chloro-2-methoxy-5-methylphenyl)carbamate through methylation processes (Temple & Rener, 1992).

Molecular Structure Analysis

The molecular structure of compounds closely related to ethyl (4-chloro-2-methoxy-5-methylphenyl)carbamate has been elucidated through crystallography. For example, ethyl N-[2-(hydroxyacetyl)phenyl]carbamate exhibits a structure where molecules are linked into chains by a single C-H...O hydrogen bond, providing insights into the structural characteristics that could be expected for ethyl (4-chloro-2-methoxy-5-methylphenyl)carbamate (Garden et al., 2007).

Chemical Reactions and Properties

Chemical reactions involving ethyl (4-chloro-2-methoxy-5-methylphenyl)carbamate derivatives include various synthetic processes. For instance, tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl) carbamate, a related compound, is synthesized from 4-fluoro-2methoxy-5nitroaniline, indicating that similar methods could be applicable for the target compound (Zhao et al., 2017).

Physical Properties Analysis

The physical properties of ethyl (4-chloro-2-methoxy-5-methylphenyl)carbamate and its derivatives are crucial for understanding their behavior in various solvents and conditions. While specific studies on the physical properties of ethyl (4-chloro-2-methoxy-5-methylphenyl)carbamate were not found, research on related compounds can provide a basis for predicting its solubility, melting point, and other physical characteristics.

Chemical Properties Analysis

The chemical properties of ethyl (4-chloro-2-methoxy-5-methylphenyl)carbamate, including reactivity with other compounds, stability under different conditions, and potential for undergoing various chemical transformations, can be inferred from studies on similar compounds. For instance, the synthesis and reactivity of ethyl N-[2-(hydroxyacetyl)phenyl]carbamate give insight into the carbamate group's behavior in chemical reactions (Garden et al., 2007).

properties

IUPAC Name

ethyl N-(4-chloro-2-methoxy-5-methylphenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO3/c1-4-16-11(14)13-9-5-7(2)8(12)6-10(9)15-3/h5-6H,4H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVQNWGSADYLMJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=C(C=C(C(=C1)C)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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